molecular formula C8H6N2O B2793662 3-Phenyl-1,2,4-oxadiazole CAS No. 5157-62-0

3-Phenyl-1,2,4-oxadiazole

Cat. No.: B2793662
CAS No.: 5157-62-0
M. Wt: 146.149
InChI Key: JJBDWBUEPCGFMN-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which includes four regioisomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the treatment of an amidoxime with an acyl chloride, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of an amidoxime with a nitrile oxide, leading to the formation of the desired oxadiazole .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Comparison: 3-Phenyl-1,2,4-oxadiazole is unique due to the specific arrangement of nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to its isomers, it often exhibits higher stability and different reactivity patterns . This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBDWBUEPCGFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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